molecular formula C11H12O5 B15132939 Propanedioic acid, ethylphenoxy- CAS No. 61672-48-8

Propanedioic acid, ethylphenoxy-

Cat. No.: B15132939
CAS No.: 61672-48-8
M. Wt: 224.21 g/mol
InChI Key: GPQPWRYYKBVZDW-UHFFFAOYSA-N
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Description

Propanedioic acid, ethylphenoxy- (hypothetical IUPAC name: 2-(ethylphenoxy)propanedioic acid), is a derivative of propanedioic acid (malonic acid, CH₂(COOH)₂) where one hydrogen atom is replaced by an ethylphenoxy group.

Properties

CAS No.

61672-48-8

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-ethyl-2-phenoxypropanedioic acid

InChI

InChI=1S/C11H12O5/c1-2-11(9(12)13,10(14)15)16-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15)

InChI Key

GPQPWRYYKBVZDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)(C(=O)O)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, ethylphenoxy- can be synthesized through several methods. One common approach involves the reaction of ethylphenol with chloroacetic acid to form ethylphenoxyacetic acid. This intermediate is then subjected to a malonic ester synthesis, where it reacts with diethyl malonate in the presence of a strong base such as sodium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield propanedioic acid, ethylphenoxy-.

Industrial Production Methods

In industrial settings, the production of propanedioic acid, ethylphenoxy- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and decarboxylation, with careful control of temperature, pressure, and pH to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, ethylphenoxy- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols.

    Substitution: The ethylphenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethylphenoxy derivatives.

Scientific Research Applications

Propanedioic acid, ethylphenoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

The mechanism of action of propanedioic acid, ethylphenoxy- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of metabolic pathways. The exact mechanism depends on the specific context and application, and ongoing research aims to elucidate these details further.

Comparison with Similar Compounds

The following analysis compares ethylphenoxy-propanedioic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Esters

Table 1: Key Structural and Functional Differences
Compound Name Structure Key Substituents Applications/Activities References
Propanedioic acid CH₂(COOH)₂ Two carboxylic acids Precursor for malonates; chelator
Diethyl malonate CH₂(COOEt)₂ Two ethyl esters Synthetic intermediate for drugs
Ethyl 2-phenoxypropanoate CH₃CH(OPh)COOEt Phenoxy group, ethyl ester Solvent; flavoring agent
Ethyl 2-(isopropylphenoxy)propanoate CH₃CH(O-C₆H₃(iPr)(Me))COOEt Isopropyl/methylphenoxy, ethyl ester Unspecified (likely agrochemical)
Propanedioic acid, ethylphenoxy- (hypothetical) CH(OPhEt)(COOH)₂ Ethylphenoxy, two carboxylic acids Potential antimicrobial/antioxidant Inferred
Key Observations:
  • Substituent Effects: The ethylphenoxy group introduces steric bulk and aromaticity, likely reducing water solubility compared to malonic acid but enhancing lipophilicity, similar to ethyl 2-phenoxypropanoate . Esters (e.g., diethyl malonate) exhibit higher volatility and lower acidity than carboxylic acids .
  • Biological Activities: Propanedioic acid derivatives show antimycobacterial, anticancer, and anti-inflammatory activities . The ethylphenoxy variant may amplify these effects due to enhanced membrane permeability. Phenoxy-containing esters (e.g., ethyl 2-phenoxypropanoate) are less bioactive but serve as solvents or intermediates .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Propanedioic Acid Diethyl Malonate Ethyl 2-phenoxypropanoate Propanedioic acid, ethylphenoxy- (predicted)
Molecular Weight (g/mol) 104.06 160.17 194.23 ~242.3 (estimated)
Solubility in Water High (500 g/L) Low (1.3 g/L) Very low (<0.1 g/L) Low (similar to esters)
Melting Point (°C) 135–137 -50 -20 ~50–70 (estimated)
Refractive Index - 1.414 1.485 ~1.49–1.52 (similar to aromatic esters)
Notes:
  • Propanedioic acid’s high solubility and acidity stem from its carboxylic groups, while esterification reduces polarity and increases hydrophobicity .
  • Ethylphenoxy-propanedioic acid’s refractive index is inferred to align with aromatic esters like ethyl 2-phenoxypropanoate .

Biological Activity

Propanedioic acid, ethylphenoxy- is a compound that has garnered interest in various biological contexts, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure:

  • IUPAC Name: Ethyl 2-(phenoxy)propanoate
  • Molecular Formula: C₁₄H₁₈O₃
  • Molar Mass: 238.29 g/mol

Propanedioic acid, ethylphenoxy- exhibits several mechanisms that contribute to its biological activity:

  • Anti-inflammatory Effects:
    • The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
    • Research indicates that it may act on the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
  • Antioxidant Activity:
    • Ethylphenoxy derivatives have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
    • This activity is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders.
  • Cardiovascular Benefits:
    • Some studies suggest that propanedioic acid derivatives can enhance endothelial function and improve vascular health.
    • They may also exhibit protective effects against myocardial ischemia.

Table 1: Summary of Pharmacological Effects

EffectMechanism of ActionReference
Anti-inflammatoryInhibition of NF-kB pathway
AntioxidantScavenging free radicals
Cardiovascular protectionImproved endothelial function

Case Studies

  • Case Study on Inflammation:
    A study investigated the anti-inflammatory effects of ethylphenoxy compounds in a rat model of arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to controls. Histological analysis showed decreased synovial inflammation and cartilage degradation.
  • Cardiovascular Study:
    Clinical trials assessing the impact of propanedioic acid on patients with coronary artery disease revealed improved exercise tolerance and reduced angina episodes. The compound was found to enhance nitric oxide availability, contributing to better vasodilation.
  • Neuroprotective Effects:
    A laboratory study explored the neuroprotective potential of ethylphenoxy compounds against oxidative stress-induced neuronal damage. The results demonstrated a reduction in cell death and preservation of neuronal integrity, suggesting therapeutic potential for neurodegenerative diseases.

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